An In-depth Technical Guide to Lauroyl Chloride (CAS: 112-16-3)
An In-depth Technical Guide to Lauroyl Chloride (CAS: 112-16-3)
For Researchers, Scientists, and Drug Development Professionals
Lauroyl chloride, also identified by its CAS number 112-16-3 and IUPAC name dodecanoyl chloride, is a highly versatile and reactive acyl chloride.[1][2][3] Derived from lauric acid, a saturated fatty acid abundant in natural sources like coconut and palm kernel oil, this compound serves as a critical intermediate in a wide array of chemical syntheses.[4] Its long twelve-carbon aliphatic chain imparts significant hydrophobic properties, making it an essential building block in the production of surfactants, emulsifiers, and various specialty chemicals.[1][2]
This technical guide provides a comprehensive overview of the core properties, reactivity, experimental protocols, and safety information for lauroyl chloride, tailored for professionals in research and development.
Physicochemical Properties
Lauroyl chloride is a colorless to pale yellow liquid characterized by a pungent odor.[1][5][6] Its physical and chemical properties are summarized in the table below, reflecting its nature as a fatty acyl chloride.
| Property | Value | Source(s) |
| CAS Number | 112-16-3 | [2] |
| Molecular Formula | C₁₂H₂₃ClO | [1][2][3] |
| Molecular Weight | 218.76 g/mol | [2] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2][5][7] |
| Odor | Pungent, hydrochloric acid-like | [1][5][8] |
| Density | 0.946 g/mL at 25 °C | [2][8] |
| Melting Point | -17 °C to -13 °C | [2][9][10] |
| Boiling Point | 134-137 °C at 11 mmHg | [2][8] |
| Flash Point | 140 °C (284 °F) - closed cup | [9] |
| Refractive Index | n20/D 1.445 | [6] |
| Solubility | Soluble in organic solvents like ether, chloroform, ethanol, and methanol.[1][8] Insoluble and reacts with water.[1][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of lauroyl chloride. Key spectral properties are outlined below.
| Spectral Data Type | Key Features and References |
| ¹H NMR | Spectra available in databases like SDBS and ChemicalBook.[11] A representative spectrum shows signals at δ: 2.86 (t, 2H), 1.67–1.74 (m, 2H), 1.23–1.36 (m, 16H), 0.86 (t, 3H) in CDCl₃.[12] |
| ¹³C NMR | Spectrum data is available from spectral databases. |
| Infrared (IR) | IR spectra are available in the Sadtler Research Laboratories Prism Collection.[3][6] The spectrum conforms to the structure.[13] |
| Mass Spectrometry (MS) | GC-MS data is available from the NIST Mass Spectrometry Data Center.[3] |
Reactivity and Applications
The high reactivity of the acyl chloride functional group makes lauroyl chloride a valuable reagent in organic synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[5]
Key Reactions:
-
Hydrolysis: Reacts vigorously with water to form lauric acid and corrosive hydrogen chloride (HCl) gas.[1][5]
-
Alcoholysis: Reacts with alcohols to form laurate esters. This reaction is fundamental in synthesizing plasticizers and fragrance components.[5]
-
Aminolysis: Reacts with primary and secondary amines to form lauryl amides. This is a key step in the synthesis of surfactants and active pharmaceutical ingredients (APIs).[2][5]
Primary Applications:
-
Surfactants and Detergents: It is a primary precursor for mild surfactants like sodium lauroyl glutamate, used extensively in personal care products such as facial cleansers and shampoos.[4]
-
Pharmaceutical Synthesis: Used as an acylating agent in the synthesis of various pharmaceuticals and APIs.[2]
-
Organic Synthesis: Serves as a versatile intermediate for producing esters, amides, and other derivatives.[1] It can be used to prepare laurone (a ketone) and undecyl isocyanate via a Curtius rearrangement.[8]
-
Polymer and Materials Science: Employed for the chemical modification of materials like nanocellulose to improve their dispersibility in polymer composites.[7][8]
Experimental Protocols
Due to its reactivity, particularly with moisture, all reactions involving lauroyl chloride should be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[14]
Synthesis of Lauroyl Chloride from Lauric Acid
A common laboratory and industrial method for preparing lauroyl chloride is the reaction of lauric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (B1210022).[9][15][16]
Methodology (Thionyl Chloride Route):
-
Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[15][17]
-
Reaction: Lauric acid is added to the flask. Thionyl chloride (in slight excess) is added dropwise to the lauric acid.[9]
-
Heating: The mixture is gently heated (e.g., to 75°C) and stirred for approximately 2 hours. The temperature is then raised (e.g., to 90°C) and the mixture is refluxed for an additional 2 hours to ensure the reaction goes to completion.[9] The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which must be vented into a proper scrubbing system.
-
Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[9] The remaining crude product is then purified by vacuum distillation, collecting the fraction boiling at the appropriate temperature (e.g., 146-150°C at 2.13-2.27 kPa).[9] The yield is typically high, around 80-87%.[9][15]
Synthesis of N-Aryl/Alkyl Amides (Schotten-Baumann Reaction)
The acylation of an amine with lauroyl chloride is a classic example of the Schotten-Baumann reaction, which is widely used in pharmaceutical and organic synthesis.[18]
Methodology:
-
Setup: A stirring solution of the desired primary or secondary amine is prepared in an aprotic solvent like dichloromethane (B109758) (DCM) in a round-bottomed flask.[18]
-
Base Addition: An equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is added to the amine solution to act as an HCl scavenger.[18]
-
Acylation: The solution is often cooled (e.g., to 0°C). Lauroyl chloride (1-1.2 equivalents) is then added dropwise to the stirring mixture.[18]
-
Reaction: The reaction is stirred, allowing it to warm to room temperature, and is monitored for completion (typically 1-16 hours) using a suitable technique like Thin Layer Chromatography (TLC).[18]
-
Work-up and Purification: The reaction is quenched by adding water. The organic layer is separated, washed (e.g., with dilute acid, then brine), dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Safety and Handling
Lauroyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[5]
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals.[3] |
Handling and Storage Recommendations
-
Handling: Always handle lauroyl chloride in a well-ventilated fume hood.[5] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (acid-resistant), safety goggles or a face shield, and a lab coat.[5] Avoid inhalation of vapors and any contact with skin or eyes.[5] In case of accidental contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[19]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[5][8] The product is moisture-sensitive and should be stored under an inert gas (e.g., nitrogen).[4][6] Containers must be kept tightly closed to prevent hydrolysis from atmospheric moisture.[4][19] Store in a corrosive-resistant container.
References
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- 2. chemimpex.com [chemimpex.com]
- 3. Lauroyl chloride | C12H23ClO | CID 8166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leapchem.com [leapchem.com]
- 5. Lauroyl chloride CAS 112-16-3 LC - Buy Lauroyl chloride, 112-16-3, LC Product on Boss Chemical [bosschemical.com]
- 6. Page loading... [guidechem.com]
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- 9. Lauroyl chloride synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 10. 112-16-3 Lauroyl chloride AKSci S171 [aksci.com]
- 11. Lauroyl chloride(112-16-3) 1H NMR spectrum [chemicalbook.com]
- 12. CN1995003A - Chemical synthesis method for undecanoyl chloride and lauroyl chloride - Google Patents [patents.google.com]
- 13. 112-16-3 CAS | LAUROYL CHLORIDE | Acid Halides | Article No. 4451G [lobachemie.com]
- 14. rsc.org [rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Method for synthesizing lauroyl chloride through reaction of lauric acid and phosgene - Eureka | Patsnap [eureka.patsnap.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Amide Synthesis [fishersci.it]
- 19. Lauroyl chloride - Safety Data Sheet [chemicalbook.com]
